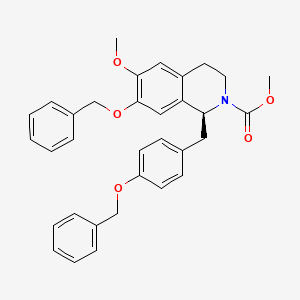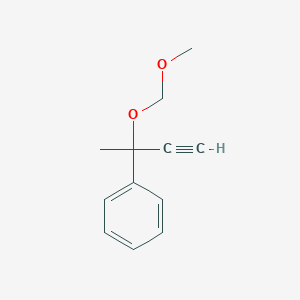
(R)-6-Chloro-4-(cyclopropylethynyl)-4-(trifluromethyl)-3,4-dihydroquinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-6-Chloro-4-(cyclopropylethynyl)-4-(trifluromethyl)-3,4-dihydroquinolin-2(1H)-one is a complex organic compound featuring a quinoline core structure. The presence of a trifluoromethyl group, a cyclopropylethynyl group, and a chlorine atom makes this compound particularly interesting for various scientific applications, especially in the fields of medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-Chloro-4-(cyclopropylethynyl)-4-(trifluromethyl)-3,4-dihydroquinolin-2(1H)-one typically involves multiple steps, starting from readily available precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of greener, more sustainable reaction conditions .
化学反応の分析
Types of Reactions
®-6-Chloro-4-(cyclopropylethynyl)-4-(trifluromethyl)-3,4-dihydroquinolin-2(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can be used to modify the quinoline core or the substituents.
Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can introduce various functional groups into the molecule .
科学的研究の応用
Chemistry
In chemistry, ®-6-Chloro-4-(cyclopropylethynyl)-4-(trifluromethyl)-3,4-dihydroquinolin-2(1H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl and cyclopropylethynyl groups on biological activity. It may serve as a lead compound for the development of new pharmaceuticals .
Medicine
In medicinal chemistry, ®-6-Chloro-4-(cyclopropylethynyl)-4-(trifluromethyl)-3,4-dihydroquinolin-2(1H)-one is investigated for its potential therapeutic properties. The presence of the trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability .
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as increased thermal stability and resistance to chemical degradation .
作用機序
The mechanism of action of ®-6-Chloro-4-(cyclopropylethynyl)-4-(trifluromethyl)-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The cyclopropylethynyl group can introduce strain into the molecule, potentially increasing its reactivity .
類似化合物との比較
Similar Compounds
Trifluoromethyl ketones: These compounds share the trifluoromethyl group and are known for their stability and unique reactivity.
Cyclopropyl-containing compounds: These compounds feature the cyclopropyl group, which can introduce strain and increase reactivity.
Chloroquinolines: These compounds have a chloro substituent on the quinoline core and are widely studied for their medicinal properties.
Uniqueness
®-6-Chloro-4-(cyclopropylethynyl)-4-(trifluromethyl)-3,4-dihydroquinolin-2(1H)-one is unique due to the combination of its substituents. The presence of the trifluoromethyl, cyclopropylethynyl, and chloro groups in a single molecule provides a unique set of properties that can be exploited for various scientific and industrial applications .
特性
分子式 |
C15H11ClF3NO |
|---|---|
分子量 |
313.70 g/mol |
IUPAC名 |
(4R)-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1,3-dihydroquinolin-2-one |
InChI |
InChI=1S/C15H11ClF3NO/c16-10-3-4-12-11(7-10)14(15(17,18)19,8-13(21)20-12)6-5-9-1-2-9/h3-4,7,9H,1-2,8H2,(H,20,21)/t14-/m0/s1 |
InChIキー |
VZMTWEKKZZHRRG-AWEZNQCLSA-N |
異性体SMILES |
C1CC1C#C[C@@]2(CC(=O)NC3=C2C=C(C=C3)Cl)C(F)(F)F |
正規SMILES |
C1CC1C#CC2(CC(=O)NC3=C2C=C(C=C3)Cl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[(8S,9S,10S,11S,13S,16S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B13865390.png)








![tert-butyl N-[[3-(5-formylpyridin-2-yl)phenyl]methyl]carbamate](/img/structure/B13865441.png)
